ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
Description
Ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate (CAS 307540-65-4) is a rhodanine-derived compound with a molecular formula of C₁₄H₁₂BrNO₃S₂ and a molecular weight of 386.278 g/mol . Its structure features a Z-configured 3-bromobenzylidene substituent at the 5-position of the thiazolidinone core, an ethyl ester group at the 3-position, and a thioxo group at the 2-position (Figure 1).
Properties
IUPAC Name |
ethyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S2/c1-2-19-12(17)8-16-13(18)11(21-14(16)20)7-9-4-3-5-10(15)6-9/h3-7H,2,8H2,1H3/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWQAAIGCFHSLL-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 3-bromobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium acetate to facilitate the reaction .
Chemical Reactions Analysis
Ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Scientific Research Applications
Reaction Conditions
| Parameter | Details |
|---|---|
| Catalyst | Sodium acetate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Yield | Optimized through reaction conditions |
Ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate exhibits several biological activities that make it a candidate for further research:
Antimicrobial Properties
The compound has shown significant antimicrobial activity against various pathogens, as detailed in the following table:
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive Bacteria | Moderate to High |
| Gram-negative Bacteria | Moderate |
| Fungi | High |
In vitro studies indicate efficacy against strains such as Staphylococcus aureus and Candida albicans.
Anticancer Potential
Research has demonstrated that thiazolidine derivatives can induce apoptosis in cancer cells. This compound is being investigated for its potential effects on specific cancer cell lines.
Medicinal Chemistry
This compound is being explored for its potential therapeutic applications in drug development, particularly for treating infections and cancer.
Materials Science
Due to its unique chemical structure, this compound may also be utilized in the development of new materials with specific properties, such as enhanced solubility or stability.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Studies : Research published in peer-reviewed journals has confirmed its activity against resistant bacterial strains.
- Cancer Research : Investigations into its anticancer properties have shown promising results in preclinical models.
Mechanism of Action
The mechanism of action of ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, inhibiting their activity. The bromobenzylidene group can enhance the compound’s binding affinity to specific receptors, leading to its biological effects .
Comparison with Similar Compounds
Structural Analogues with Varying Benzylidene Substituents
The benzylidene substituent’s nature and position significantly impact biological activity and physicochemical properties:
Key Observations :
- Electron-Withdrawing Groups (e.g., bromine, chlorine) enhance stability and binding to hydrophobic pockets in biological targets, as seen in antitumor and antimicrobial activities .
- Polar Substituents (e.g., hydroxyl, methoxy) improve solubility and alter enzyme inhibition profiles, as demonstrated in aldose reductase inhibitors .
- Halogen Position : Meta-substituted bromine (as in the target compound) may offer steric advantages over para-substituted analogs .
Functional Group Modifications on the Thiazolidinone Core
The substituent at the 3-position of the thiazolidinone ring influences reactivity and target interactions:
Key Observations :
Stereochemical Considerations
The Z-configuration is critical for maintaining planar geometry and optimizing interactions with biological targets:
Biological Activity
Ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a thiazolidinone derivative that has garnered attention due to its diverse biological activities. This compound, characterized by the molecular formula , exhibits potential antimicrobial, anticancer, and enzyme-inhibitory properties. The unique structure of the compound, which includes a thiazolidine ring and a bromobenzylidene moiety, contributes to its biological efficacy.
The synthesis of this compound typically involves the condensation of 3-bromobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with ethyl bromoacetate. This multi-step synthesis often employs solvents like ethanol and catalysts such as sodium acetate to enhance yield and purity.
Biological Activities
1. Antimicrobial Activity:
this compound has shown significant antimicrobial properties against various bacterial strains. Studies have indicated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
2. Anticancer Properties:
Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .
3. Enzyme Inhibition:
The compound has been reported to inhibit various enzymes, including aldose reductase and aldehyde reductase. These enzymes are implicated in diabetic complications and other metabolic disorders. By inhibiting these enzymes, this compound may offer therapeutic benefits in managing diabetes-related conditions .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics. This suggests its potential utility in treating infections caused by antibiotic-resistant strains .
Case Study 2: Cancer Cell Line Analysis
A series of experiments on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis compared to untreated controls. The results indicate a promising avenue for further development as an anticancer agent .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
